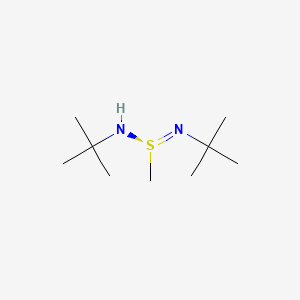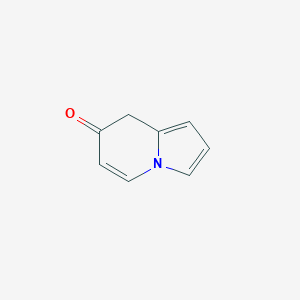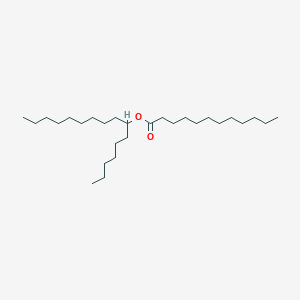
Hexadecan-7-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecan-7-YL dodecanoate is an ester compound formed from the reaction between hexadecan-7-ol and dodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecan-7-YL dodecanoate can be synthesized through esterification, where hexadecan-7-ol reacts with dodecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecan-7-YL dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecan-7-ol and dodecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hexadecan-7-ol and dodecanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Hexadecan-7-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of hexadecan-7-YL dodecanoate involves its interaction with biological membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Hexadecan-7-YL dodecanoate can be compared with other similar esters, such as:
Hexadecan-7-YL octanoate: Similar structure but with a shorter carbon chain in the acid moiety.
Hexadecan-7-YL hexanoate: Even shorter carbon chain in the acid moiety.
Dodecyl dodecanoate: Similar ester but with a different alcohol moiety.
Uniqueness: this compound’s unique combination of a long-chain alcohol and a medium-chain fatty acid gives it distinct hydrophobic properties, making it particularly useful in applications requiring membrane integration and hydrophobic interactions.
Propriétés
Numéro CAS |
227450-65-9 |
|---|---|
Formule moléculaire |
C28H56O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
hexadecan-7-yl dodecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-7-10-13-15-16-18-20-23-26-28(29)30-27(24-21-12-9-6-3)25-22-19-17-14-11-8-5-2/h27H,4-26H2,1-3H3 |
Clé InChI |
HERITQQEUQNOIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
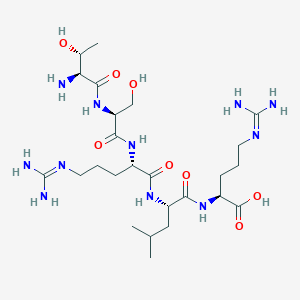
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
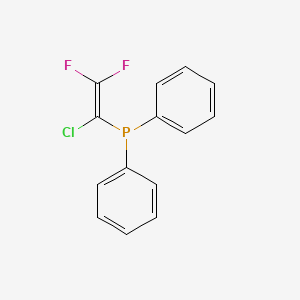
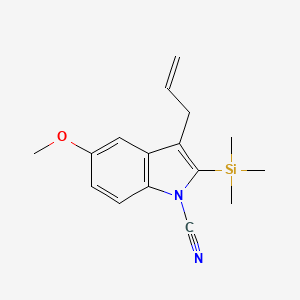
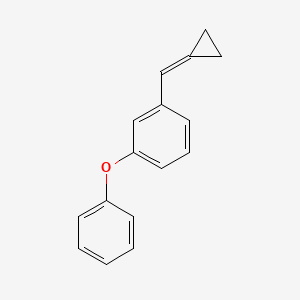
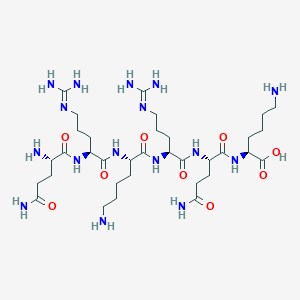
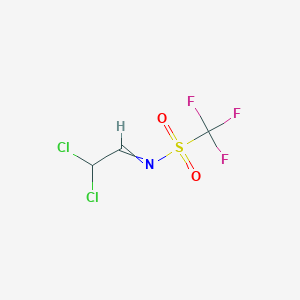
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
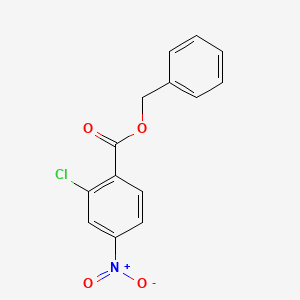
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
